Rhodium triiodide

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción del ácido 3-aminosalicílico implica la inhibición de la síntesis del ácido fólico. Se une a la pteridina sintetasa con mayor afinidad que el ácido para-aminobenzoico, inhibiendo eficazmente la síntesis del ácido fólico. Esta inhibición ralentiza el crecimiento y la multiplicación de las bacterias, lo que lo hace eficaz contra Mycobacterium tuberculosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del ácido 3-aminosalicílico generalmente implica la nitración del ácido salicílico para producir ácido 3-nitrosalicílico, seguido de reacciones de reducción por hidrogenación catalítica y hidrólisis de deshalogenación . El proceso se puede resumir de la siguiente manera:

Nitración: El ácido salicílico se nitra utilizando un agente de nitración para producir ácido 3-nitrosalicílico.

Reducción por hidrogenación catalítica: El ácido 3-nitrosalicílico se somete a una reducción por hidrogenación catalítica en presencia de un catalizador y donantes de hidrógeno.

Hidrólisis de deshalogenación: El paso final implica la hidrólisis de deshalogenación para producir ácido 3-aminosalicílico.

Métodos de producción industrial

La producción industrial del ácido 3-aminosalicílico sigue rutas sintéticas similares, pero se optimiza para obtener mayores rendimientos y rentabilidad. El uso de materias primas más baratas y catalizadores eficientes es crucial para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-aminosalicílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las quinonas correspondientes.

Reducción: El grupo nitro en el ácido 3-nitrosalicílico se puede reducir a un grupo amina.

Sustitución: Los grupos amina e hidroxilo pueden participar en reacciones de sustitución.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Ácido 3-aminosalicílico a partir del ácido 3-nitrosalicílico.

Sustitución: Diversos derivados sustituidos según los reactivos utilizados.

4. Aplicaciones en investigación científica

El ácido 3-aminosalicílico tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

3-Aminosalicylic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Compuestos similares

Ácido 4-aminosalicílico:

Ácido 2-aminosalicílico: Otro isómero con propiedades químicas similares, pero con diferentes actividades biológicas.

Singularidad

El ácido 3-aminosalicílico es único debido a la posición específica del grupo amina en el anillo de benceno, que le confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir la síntesis del ácido fólico lo hace particularmente eficaz como agente antimicobacteriano .

Propiedades

IUPAC Name |

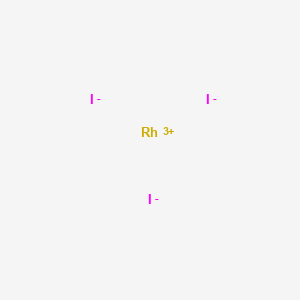

rhodium(3+);triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHUXSHRWNTOD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

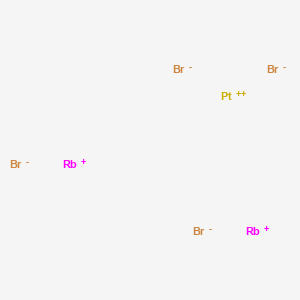

[Rh+3].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6189 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-38-3 | |

| Record name | Rhodium iodide (RhI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium iodide (RhI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the common methods for synthesizing Rhodium triiodide?

A: Several methods have been explored for synthesizing this compound. One approach involves reacting trivalent rhodium hydroxide with hydriodic acid at elevated temperatures (60-100°C). This method yields a cinereous and porous form of this compound that is easily filtered and boasts high purity with a rhodium content of about 19.5-21.5% []. Another method utilizes recovered rhodium from industrial waste streams, highlighting the potential for sustainable sourcing of this valuable compound [].

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: While the provided research does not delve into the precise structural features contributing to its catalytic properties, it's known that RhI₃ can readily participate in various organometallic reactions. It can act as a Lewis acid, activating substrates through coordination. Additionally, the presence of iodide ligands can facilitate oxidative addition and reductive elimination steps, crucial for many catalytic cycles. Further research focusing on its crystal structure and electronic properties would be beneficial to gain a deeper understanding of its catalytic behavior.

Q3: Can you provide an example of a specific reaction catalyzed by this compound?

A: this compound has demonstrated promising activity in catalyzing carboamination reactions of alkynes []. This reaction allows for the formation of multi-substituted indoles, important heterocyclic compounds with various applications in medicinal and materials chemistry. Notably, the reaction proceeds with a low catalyst loading (5 mol% Rh), indicating high catalytic efficiency.

Q4: Are there any studies on the stability and material compatibility of this compound?

A: While the provided research does not explicitly discuss the stability and compatibility of this compound in detail, one study [] mentions a process involving the electrolysis of a solution containing nano-rhodium powder and potassium iodide in hydroiodic acid to produce this compound. This suggests that RhI₃ is stable under these specific electrolytic conditions. Further investigation into its stability in various solvents, temperatures, and in the presence of different reagents would be essential for its wider application in organic synthesis.

Q5: What are the potential applications of this compound in organic synthesis?

A: Based on current research, this compound holds significant promise as a catalyst for various organic transformations. Its ability to catalyze carboamination reactions [] showcases its potential in constructing complex nitrogen-containing molecules. Further exploration of its reactivity could reveal additional applications in C-C bond formation, C-H activation, and other valuable transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

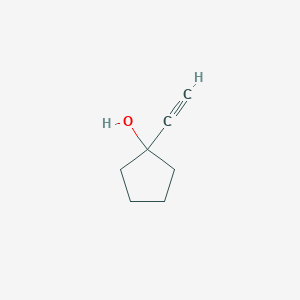

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)